molecular formula C5H4BrFN2 B15059265 5-Bromo-2-fluoro-4-methylpyrimidine

5-Bromo-2-fluoro-4-methylpyrimidine

Cat. No.: B15059265
M. Wt: 191.00 g/mol
InChI Key: RLAMPEMZMFYHRA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylpyrimidine: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 2-fluoro-4-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-4-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its derivatives may exhibit interesting pharmacological properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylpyrimidine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyrimidine
  • 5-Bromo-2-chloro-4-methylpyrimidine
  • 5-Fluoro-2-bromo-4-methylpyrimidine

Comparison: Compared to similar compounds, 5-Bromo-2-fluoro-4-methylpyrimidine is unique due to the presence of both bromine and fluorine atoms on the pyrimidine ring. This combination of halogens can influence the compound’s reactivity and properties, making it distinct from other halogenated pyrimidines .

Properties

Molecular Formula

C5H4BrFN2

Molecular Weight

191.00 g/mol

IUPAC Name

5-bromo-2-fluoro-4-methylpyrimidine

InChI

InChI=1S/C5H4BrFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3

InChI Key

RLAMPEMZMFYHRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1Br)F

Origin of Product

United States

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